molecular formula C23H21FN2O4 B2541895 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021060-04-7

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2541895
CAS No.: 1021060-04-7
M. Wt: 408.429
InChI Key: IMNZGWPRIBHQKS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. Its structure incorporates two pharmacologically significant moieties: a 4H-pyran-4-one core and a 4-(4-fluorophenyl)piperazine group. The pyran scaffold is a common feature in numerous bioactive molecules and is extensively investigated in neurodegenerative disease research, such as for Alzheimer's disease, due to its potential neuroprotective, antiamyloidogenic, and antioxidant properties . Piperazine derivatives are privileged structures in drug discovery, known for their versatility and presence in compounds with a wide range of activities, including serving as anti-inflammatory agents . The strategic fusion of these components in a single molecule makes this compound a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the development of novel therapeutic agents targeting the central nervous system (CNS) and inflammatory pathways. Researchers can utilize this compound to probe its mechanism of action, which may involve interactions with various enzymatic systems or receptors, and to evaluate its potential in mitigating pathological processes like oxidative stress and protein aggregation.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-18-6-8-19(9-7-18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZGWPRIBHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyranone ring.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through an amide bond formation reaction between the piperazine derivative and the carbonyl group on the pyranone ring. This step often requires coupling reagents such as EDCI or DCC to facilitate the reaction.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: Used in the development of specialty chemicals, materials science, and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID (Evidence) Core Structure Position 5 Substituent Position 2 Substituent Piperazine Modification Key Features
Target Compound Pyran-4-one Benzyloxy 4-(4-Fluorophenyl)piperazine-1-carbonyl 4-Fluorophenyl (para) Para-fluorine enhances electronic effects; carbonyl linkage for rigidity.
5-[(2-Chlorobenzyl)oxy]-... () Pyran-4-one 2-Chlorobenzyloxy 4-(2-Fluorophenyl)piperazine-1-ylmethyl 2-Fluorophenyl (ortho) Ortho-fluorine may sterically hinder binding; methyl linker increases flexibility.
Elopiprazole () Benzofuranyl-piperazine N/A [[5-(4-Fluorophenyl)pyrrol-2-yl]methyl] 4-Fluorophenyl (para) Pyrrole-piperazine hybrid; fluorophenyl retained for target affinity.
Compound 13 () Pyrazolo-pyrimidine Morpholin-4-yl 4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl 4-Fluorobenzyl Fluorobenzyl group on pyrimidine core; morpholine enhances solubility.
Pruvanserin HCl () Indole-carbonyl N/A 4-[2-(4-Fluorophenyl)ethyl]piperazine-1-carbonyl Ethyl linker to fluorophenyl Ethyl spacer may improve CNS penetration; fluorophenyl for stability.
4g () Dihydropyridin-4-one 4-Fluorobenzyloxy 4-(2-Methoxyphenyl)piperazine-1-carbonyl 2-Methoxyphenyl Methoxy group alters electronic profile; dihydropyridinone core.

Biological Activity

5-(Benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H22FN3O3
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1021212-55-4

The compound's biological activity can be attributed to its structural features, particularly the presence of the benzyloxy group and the fluorophenyl-piperazine moiety. These elements facilitate interactions with biological targets, potentially modulating enzyme activities and influencing various cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as tyrosinase, which is relevant in hyperpigmentation disorders. Studies have shown that similar piperazine derivatives can act as competitive inhibitors of tyrosinase, demonstrating promising antimelanogenic effects without significant cytotoxicity .
  • Receptor Modulation : The structural configuration allows for binding to neurotransmitter receptors, which could be beneficial in neuropharmacological applications.

Antimelanogenic Effects

Research indicates that compounds with a similar piperazine structure exhibit strong inhibitory activity against tyrosinase. For instance, a closely related compound was found to have an IC50 value of 0.18 μM, significantly outperforming standard treatments like kojic acid (IC50 = 17.76 μM) in inhibiting tyrosinase activity .

Neuropharmacological Potential

The incorporation of the piperazine moiety suggests potential applications in treating neurological disorders. Compounds featuring this structure have been explored for their ability to modulate neurotransmitter systems, thereby influencing mood and cognitive functions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity Implication
Benzyloxy GroupEnhances lipophilicity and receptor binding affinity
Fluorophenyl MoietyIncreases potency through electronic effects
Piperazine RingFacilitates interaction with biological targets

Case Studies

  • Tyrosinase Inhibition Study : A study focused on the design and synthesis of piperazine-based compounds demonstrated that modifications to the piperazine ring could lead to significant increases in inhibitory potency against tyrosinase .
  • Neuropharmacological Evaluation : Another investigation assessed the effects of similar compounds on neurotransmitter levels in animal models, revealing potential anxiolytic properties linked to the piperazine structure .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the pyran-4-one core is functionalized at the 5-position via benzyloxy substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The 2-position is then modified by introducing the piperazine-carbonyl moiety. A key step involves reacting 4-(4-fluorophenyl)piperazine with a pyran-4-one carbonyl chloride intermediate, facilitated by coupling agents like EDC/HOBt in dichloromethane (DCM) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms the presence of the benzyloxy group (δ ~4.8 ppm for OCH₂Ph), fluorophenyl protons (δ ~7.0–7.3 ppm), and piperazine protons (δ ~2.5–3.5 ppm). Carbonyl signals (C=O) appear at ~165–175 ppm in ¹³C NMR .
  • HRMS (ESI+) : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₁FN₂O₄: 409.1561).
  • IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹ for pyran-4-one and amide C=O) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. What in vitro assays are suitable for initial bioactivity evaluation?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against PARP-1/2 using fluorescence-based NAD⁺ depletion assays (IC₅₀ determination), as structurally related phthalazinone derivatives show PARP inhibition .
  • Antimicrobial Activity : Assess minimum inhibitory concentration (MIC) against Mycobacterium smegmatis using broth dilution, following protocols for pyran-4-one derivatives .
  • Tyrosinase Inhibition : Adapt spectrophotometric methods from pyran-4-one-triazole hybrids to measure inhibition kinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified benzyloxy groups (e.g., electron-withdrawing substituents) or alternative piperazine derivatives (e.g., 4-cyclopropanecarbonylpiperazine) to assess impacts on potency .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with PARP-1’s catalytic domain. Validate with mutagenesis studies targeting residues like Ser904 or Tyr907 .
  • Cellular Potency : Test in BRCA1-deficient cell lines (e.g., MDA-MB-436) to evaluate standalone cytotoxicity, correlating with PARP trapping efficiency .

Q. How can researchers resolve discrepancies in biological activity data across assay conditions?

  • Methodological Answer :
  • Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), ATP/NAD⁺ cofactor levels, and cell passage number.
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., PARP-1 IC₅₀) with complementary methods like Western blotting for PARylation reduction .
  • Data Normalization : Use reference inhibitors (e.g., Olaparib for PARP assays) to calibrate inter-experimental variability .

Q. What strategies address stability issues during compound storage?

  • Methodological Answer :
  • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include hydrolysis of the benzyloxy group or piperazine-carbamate cleavage .
  • Formulation Optimization : Store lyophilized powder under inert gas (N₂) at –20°C. For solution storage, use anhydrous DMSO with desiccant packs to prevent moisture uptake .

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